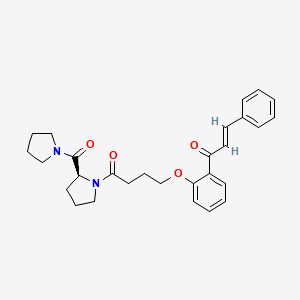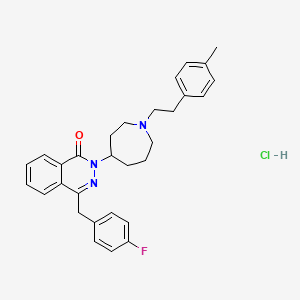
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid is a complex organic compound that features both aromatic and aliphatic functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid typically involves the reaction of 2,5-dimethoxybenzyl alcohol with p-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of N-(2,5-dimethoxybenzyloxycarbonyl)-p-phenylenediamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzoic acid: Shares the methoxy functional groups but lacks the aminobenzoic acid moiety.
p-Aminobenzoic acid: Contains the aminobenzoic acid structure but lacks the methoxy groups.
N-(2,5-Dimethoxybenzyl)-p-aminobenzoic acid: Similar structure but with different substituents on the benzyl group.
Uniqueness
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
38618-47-2 |
|---|---|
分子式 |
C17H17NO6 |
分子量 |
331.32 g/mol |
IUPAC名 |
4-[(2,5-dimethoxyphenyl)methoxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-14-7-8-15(23-2)12(9-14)10-24-17(21)18-13-5-3-11(4-6-13)16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
VPXWPFYQPWMMGU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)COC(=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)






